

Physical and chemical properties of triphenylphosphine borane

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Compound of Interest

Compound Name: *Triphenylphosphine Borane*

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Triphenylphosphine Borane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine borane ($(C_6H_5)_3P \cdot BH_3$), a stable Lewis acid-base adduct, is a versatile and valuable reagent in modern chemical synthesis.^[1] Its unique properties, including its stability, ease of handling, and selective reactivity, have established it as a cornerstone in various applications, from organic synthesis to materials science and drug discovery.^{[1][2]} This technical guide provides an in-depth overview of the core physical and chemical properties of **triphenylphosphine borane**, complete with quantitative data, detailed experimental protocols, and visual representations of its reactivity and applications.

Physical and Chemical Properties

Triphenylphosphine borane is a white crystalline solid at room temperature, often appearing as a powder.^{[1][3]} It is characterized by a relatively high melting point and stability under normal conditions, though it may decompose upon exposure to air and moisture over extended periods.^{[1][4]}

Tabulated Physical Properties

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{18}BP$	[2][5]
Molecular Weight	276.12 g/mol	[2]
Appearance	White to off-white crystalline solid/powder	[1][2][3]
Melting Point	189-191 °C	[3][6]
Solubility	Soluble in tetrahydrofuran, toluene; Insoluble in water	[3]
Stability	Stable under normal conditions; may decompose on exposure to air and moisture. Incompatible with acids, oxidizing agents, acid chlorides, and alcohols.	[4][7]

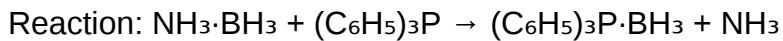
Tabulated Spectroscopic Data

Spectroscopic Technique	Characteristic Data	Reference(s)
^{11}B NMR (in THF)	δ -38.1 ppm (multiplet)	[6]
Infrared (IR) Spectroscopy	Key absorptions related to P-B bond and phenyl groups.	[8][9][10]
Crystal Structure	The B and P atoms adopt a tetrahedral geometry.	[11][12]

Synthesis and Experimental Protocols

The synthesis of **triphenylphosphine borane** is typically achieved through the reaction of a borane source with triphenylphosphine. A common and efficient method involves the displacement of a weaker Lewis base, such as ammonia, from a borane complex.

Representative Experimental Protocol for Synthesis



Materials:

- Ammonia-borane (1 equivalent)
- Triphenylphosphine (1 equivalent)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ammonia-borane and triphenylphosphine in anhydrous THF.[\[6\]](#)
- Reflux the reaction mixture. The progress of the reaction can be monitored by ^{11}B NMR spectroscopy.[\[6\]](#)
- Upon completion, cool the solution to room temperature.
- Remove the solvent under reduced pressure to yield **triphenylphosphine borane** as a white solid.[\[6\]](#)

Note: All manipulations should be carried out under an inert atmosphere using flame-dried glassware and anhydrous solvents to prevent decomposition of the borane reagents.[\[6\]](#)

Chemical Reactivity and Applications

Triphenylphosphine borane's utility stems from its role as a stable and selective reducing agent and a source of borane for various chemical transformations.[\[2\]](#)

Key Chemical Reactions

- Reduction of Carbonyl Compounds: It is widely used for the reduction of aldehydes and ketones to their corresponding alcohols. This reaction is valued for its mild conditions and high selectivity, making it suitable for complex molecule synthesis.[\[2\]](#)

- Hydroboration Reactions: The complex serves as a source of borane for the hydroboration of alkenes and alkynes, leading to the formation of organoboranes which are versatile intermediates in organic synthesis.[2]
- Lewis Base Exchange: Triphenylphosphine can be displaced by other Lewis bases, allowing for the synthesis of other N-heterocyclic carbene borane complexes.[3]
- C-P Cross-Coupling: It can be utilized in C-P cross-coupling reactions with aryl iodides.[3]

Role in Drug Discovery and Development

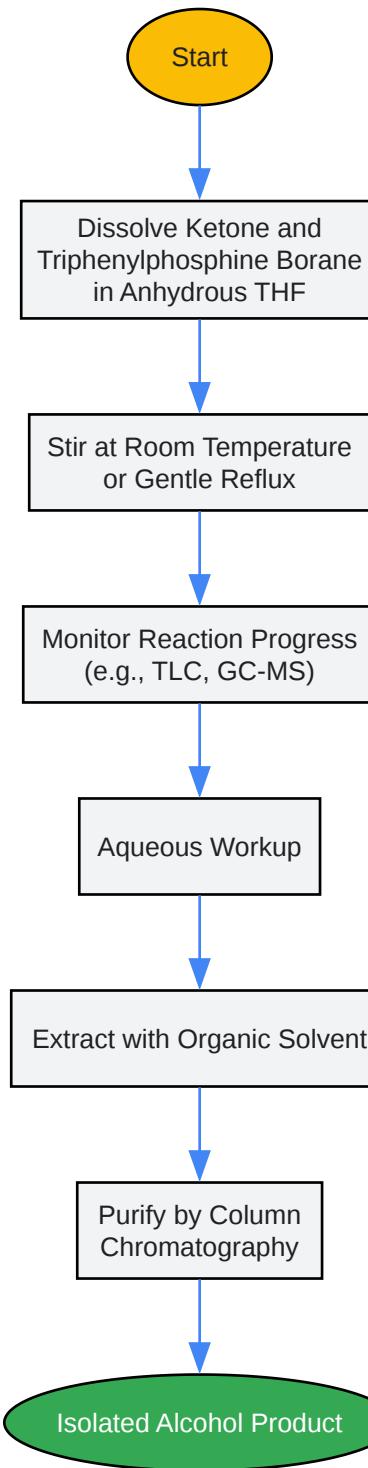
The phosphine-borane scaffold has emerged as a valuable framework in medicinal chemistry. [13] These derivatives are being explored for various therapeutic applications due to their unique physicochemical properties.[13][14] The stability of the P-B bond allows the borane moiety to act as a protective group for the phosphorus atom.[13] Research has shown that phosphine-borane derivatives can be designed as antagonists for receptors like the progesterone receptor, highlighting their potential in the development of novel therapeutics.[13]

Visualizing Chemical Processes

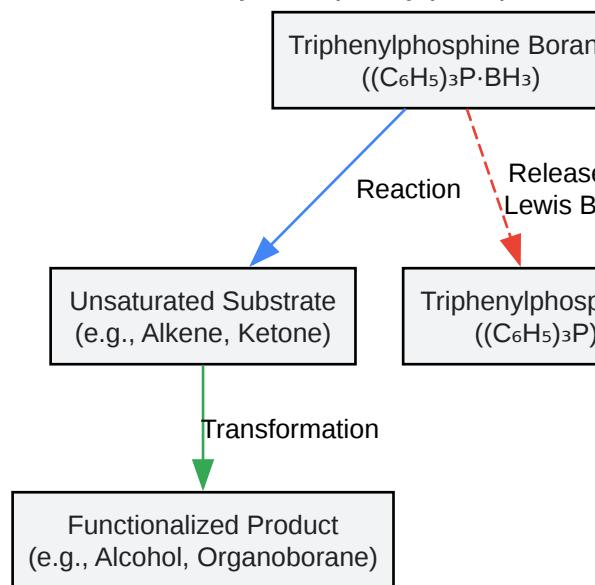
General Reactivity Pathway

The following diagram illustrates the general reactivity of **triphenylphosphine borane** as a borane source.

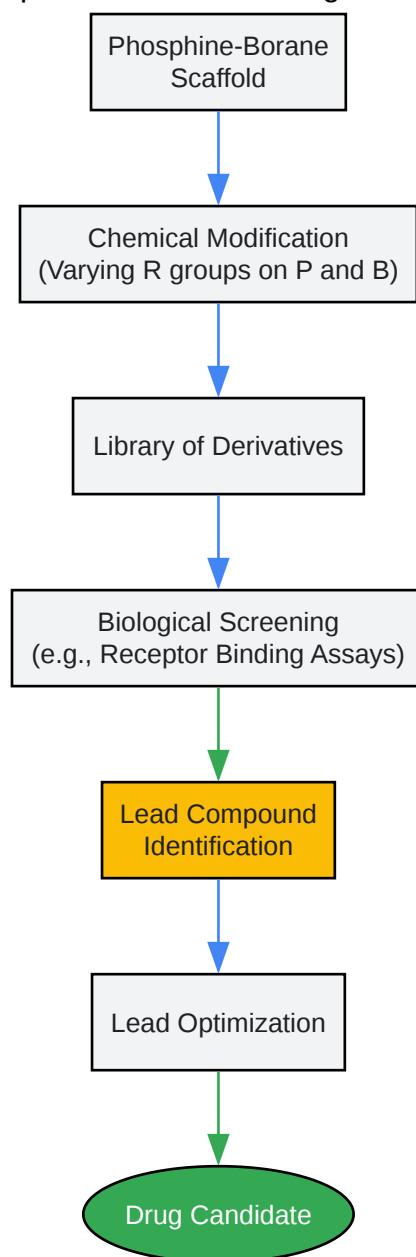
Workflow for Ketone Reduction



General Reactivity of Triphenylphosphine Borane



Phosphine-Boranes in Drug Discovery

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